3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1706453-20-4
VCID: VC2735355
InChI: InChI=1S/C8H5BrClF3O3S/c1-16-7-5(8(11,12)13)2-4(3-6(7)9)17(10,14)15/h2-3H,1H3
SMILES: COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F
Molecular Formula: C8H5BrClF3O3S
Molecular Weight: 353.54 g/mol

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride

CAS No.: 1706453-20-4

Cat. No.: VC2735355

Molecular Formula: C8H5BrClF3O3S

Molecular Weight: 353.54 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride - 1706453-20-4

Specification

CAS No. 1706453-20-4
Molecular Formula C8H5BrClF3O3S
Molecular Weight 353.54 g/mol
IUPAC Name 3-bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C8H5BrClF3O3S/c1-16-7-5(8(11,12)13)2-4(3-6(7)9)17(10,14)15/h2-3H,1H3
Standard InChI Key RVBHVSJOUFKOJT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F
Canonical SMILES COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F

Introduction

PropertyValue
IUPAC Name3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride
CAS Number1706453-20-4
Molecular FormulaC₈H₅BrClF₃O₃S
Molecular Weight353.54 g/mol
AppearanceNot specified in available data
Physical StatePresumed solid at room temperature
SolubilitySoluble in dichloromethane and other organic solvents

Structural Features and Characteristics

The sulfonyl chloride group (-SO₂Cl) functions as a powerful electrophile, making the compound highly reactive toward nucleophilic reagents. The presence of the electron-withdrawing trifluoromethyl group enhances this electrophilicity, while the methoxy group contributes electron-donating effects through resonance. This combination of electronic effects creates a unique reactivity profile that can be harnessed in selective synthetic transformations.

The bromine substituent adds further versatility to the molecule, as it can participate in various metal-catalyzed coupling reactions, providing opportunities for structural elaboration through carbon-carbon bond formation. The strategic positioning of these functional groups around the benzene ring contributes to the compound's utility as a building block in the synthesis of more complex molecular structures.

Chemical Reactivity

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride exhibits high reactivity primarily due to the electrophilic nature of the sulfonyl chloride functional group. This reactivity enables the compound to participate in a variety of nucleophilic substitution reactions with reagents such as amines, alcohols, and thiols.

The sulfonyl chloride group readily undergoes nucleophilic attack, leading to the formation of sulfonamides (with amines), sulfonate esters (with alcohols), or thiosulfonates (with thiols). These reactions typically proceed under mild conditions, making the compound a versatile building block in organic synthesis. The specific reaction conditions may vary depending on the nucleophile but generally involve controlled heating to facilitate the substitution process.

Table 2: Predicted Reactivity with Common Nucleophiles

NucleophileExpected ProductTypical Conditions
Primary AminesSulfonamidesBase (TEA or pyridine), 0°C to RT
Secondary AminesN-substituted sulfonamidesBase, RT, 1-2 hours
AlcoholsSulfonate estersBase, RT to mild heating
ThiolsThiosulfonatesBase, 0°C to RT
WaterSulfonic acidAmbient conditions (hydrolysis)

Biological Activity and Research Findings

While specific biological activity data for 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride itself is limited, related compounds containing similar functional groups have demonstrated promising biological properties. Sulfonamide derivatives, which can be readily prepared from sulfonyl chlorides, have long been established as an important class of antibacterial agents, and continue to find applications in various therapeutic areas.

The trifluoromethyl group, a key structural feature of this compound, is frequently incorporated into drug candidates to enhance metabolic stability and membrane permeability. This substituent can significantly influence a molecule's binding affinity for biological targets by altering its electronic properties and hydrophobic character.

Research into compounds containing the 3-bromo-4-methoxy-5-(trifluoromethyl)benzene scaffold is ongoing, with potential applications in the development of novel enzyme inhibitors, receptor modulators, and other biologically active agents. The unique combination of functional groups in this compound provides a versatile platform for the exploration of structure-activity relationships in drug discovery programs.

Comparison with Related Compounds

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride shares structural similarities with several related compounds that have been more extensively characterized in the literature. One such compound is 3-Bromo-4-methoxy-benzenesulfonyl chloride (CAS: 23094-96-4), which lacks the trifluoromethyl substituent but otherwise features a similar substitution pattern .

Table 3: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonyl chlorideC₈H₅BrClF₃O₃S353.54 g/molContains trifluoromethyl group
3-Bromo-4-methoxy-benzenesulfonyl chlorideC₇H₆BrClO₃S285.54 g/molLacks trifluoromethyl group
5-(2-Bromo-4-(trifluoromethyl)phenyl)oxazoleC₁₀H₅BrF₃NO292.05 g/molContains oxazole ring instead of sulfonyl chloride

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